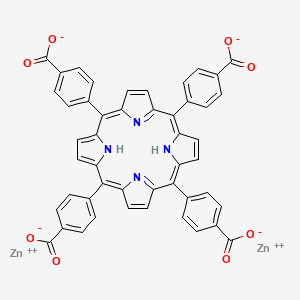![molecular formula C38H62O2 B12296962 9-cis-Retinyl Oleate-[d17]](/img/structure/B12296962.png)
9-cis-Retinyl Oleate-[d17]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-cis-RetinylOleate-d17 is a synthetic derivative of retinoic acid, a metabolite of vitamin A. This compound is characterized by the presence of a deuterium-labeled oleate ester, which makes it useful in various scientific research applications. The compound is known for its role in retinoic acid signaling pathways, which are crucial for cell differentiation, proliferation, and apoptosis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-cis-RetinylOleate-d17 typically involves the esterification of 9-cis-retinoic acid with deuterium-labeled oleic acid. The reaction is carried out under anhydrous conditions using a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction mixture is then purified using column chromatography to obtain the desired product with high purity .
Industrial Production Methods
Industrial production of 9-cis-RetinylOleate-d17 follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
9-cis-RetinylOleate-d17 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 9-cis-retinoic acid and other oxidation products.
Reduction: Reduction reactions can convert the compound back to its alcohol form.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include 9-cis-retinoic acid, 9-cis-retinol, and various substituted derivatives depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
9-cis-RetinylOleate-d17 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and deuterium labeling techniques.
Biology: Investigated for its role in retinoic acid signaling pathways, which are crucial for cell differentiation and development.
Medicine: Explored for its potential therapeutic effects in treating skin disorders, cancers, and neurodegenerative diseases.
Industry: Utilized in the development of new pharmaceuticals and cosmetic products
Wirkmechanismus
The mechanism of action of 9-cis-RetinylOleate-d17 involves its conversion to 9-cis-retinoic acid, which then binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors regulate the expression of genes involved in cell differentiation, proliferation, and apoptosis. The compound’s deuterium labeling allows for detailed studies of its metabolic pathways and interactions with molecular targets .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
All-trans-RetinylOleat: Ein weiterer Ester der Retinsäure mit ähnlichen biologischen Aktivitäten, aber unterschiedlicher isomeren Form.
13-cis-RetinylOleat: Ähnlich in der Struktur, aber mit einer anderen Konfiguration, was zu unterschiedlichen biologischen Wirkungen führt.
9-cis-Retinsäure: Die Stammverbindung ohne den Oleatester, die in der Forschung und Therapie weit verbreitet ist
Einzigartigkeit
9-cis-RetinylOleat-d17 ist aufgrund seiner Deuteriummarkierung einzigartig, die Vorteile bei der Verfolgung von Stoffwechselwegen und der Untersuchung der Stabilität und Wechselwirkungen der Verbindung bietet. Dies macht es besonders wertvoll in Forschungsumgebungen, in denen eine präzise Verfolgung der Verbindung erforderlich ist .
Eigenschaften
Molekularformel |
C38H62O2 |
|---|---|
Molekulargewicht |
550.9 g/mol |
IUPAC-Name |
[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C38H62O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-37(39)40-32-30-34(3)25-22-24-33(2)28-29-36-35(4)26-23-31-38(36,5)6/h14-15,22,24-25,28-30H,7-13,16-21,23,26-27,31-32H2,1-6H3/b15-14+,25-22+,29-28+,33-24+,34-30+ |
InChI-Schlüssel |
FXKDHZXYYBPLHI-BJZMZYDVSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


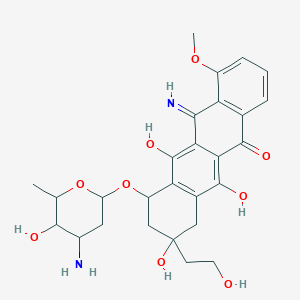
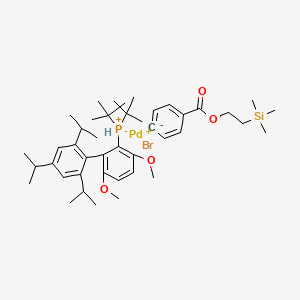
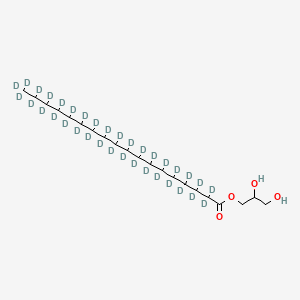
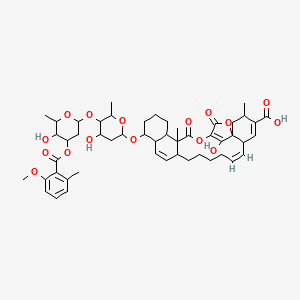
![S-[7-anilino-7-oxo-6-[(5-oxopyrrolidine-2-carbonyl)amino]heptyl] ethanethioate](/img/structure/B12296912.png)
![1-allyl-3',4'-dihydro-5'H-spiro[azepane-4,2'-benzo[f][1,4]oxazepine]-5',7-dione](/img/structure/B12296914.png)

![[1,1'-Biphenyl]-4-yl(mesityl)iodonium trifluoromethanesulfonate](/img/structure/B12296929.png)
![N-[[1-[N-Acetamidyl]-[1-cyclohexylmethyl-2-hydroxy-4-isopropyl]-but-4-YL]-carbonyl]-glutaminyl-arginyl-amide](/img/structure/B12296930.png)
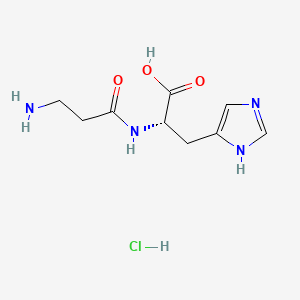
![1-[2-[[2-[2-[2-[2-[[2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12296935.png)
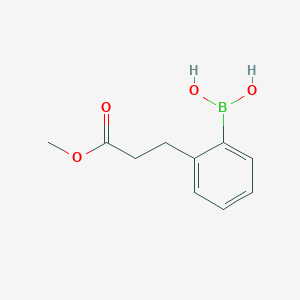
![5-[2-Amino-6-(2-hydroxypropoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12296949.png)
